3-Carbamoylcyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-carbamoylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVYYDYCZRVNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 Carbamoylcyclohexane 1 Carboxylic Acid
General Synthetic Approaches to the Carbamoylcyclohexane-1-carboxylic Acid Core Structure
The construction of the 1,3-disubstituted cyclohexane (B81311) core of 3-Carbamoylcyclohexane-1-carboxylic acid can be approached through several synthetic routes. These methods often focus on establishing the desired stereochemistry, which can be achieved through the resolution of racemic mixtures, synthesis from chiral starting materials, or stereocontrolled hydrogenation reactions.
Resolution of Racemic Mixtures
A common strategy to obtain enantiomerically pure this compound involves the resolution of a racemic mixture of a suitable precursor, such as cyclohex-3-ene-1-carboxylic acid. This method relies on the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com
For instance, racemic cyclohex-3-ene-1-carboxylic acid can be treated with an enantiomerically pure amine, such as (R)-α-phenylethylamine, in a suitable solvent system like aqueous acetone (B3395972) or ethyl acetate. google.com The differential solubility of the resulting diastereomeric salts, (S)-cyclohex-3-ene-1-carboxylic acid-(R)-α-phenylethylamine and (R)-cyclohex-3-ene-1-carboxylic acid-(R)-α-phenylethylamine, facilitates their separation. Once separated, the individual diastereomers can be treated with an acid to liberate the enantiomerically pure (S)- or (R)-cyclohex-3-ene-1-carboxylic acid. google.com Subsequent chemical transformations can then be carried out to introduce the carbamoyl (B1232498) group and reduce the double bond to yield the target compound.
| Resolving Agent | Solvent System | Outcome |
| (R)-α-phenylethylamine | Aqueous Acetone | Formation of diastereomeric salts with differing solubilities, allowing for separation. google.com |
| Chiral Phenylethylamine | Acetone | Separation of enantiomers based on the differential solubility of the formed diastereomers. beilstein-journals.org |
This table summarizes common resolving agents and solvent systems used for the resolution of racemic cyclohexene (B86901) carboxylic acid precursors.
Enzymatic kinetic resolution offers an alternative approach. For example, the esterase BioH from E. coli has been engineered to exhibit improved S-enantioselectivity in the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate. beilstein-journals.org This biocatalytic method provides a greener alternative for obtaining the chiral precursor to this compound. beilstein-journals.org
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. For the synthesis of this compound, a potential strategy could involve starting from a chiral molecule that already contains a six-membered ring with the desired stereochemical centers. However, specific examples of chiral pool synthesis leading directly to this compound are not extensively documented in the literature. A hypothetical approach could involve the use of a chiral building block derived from a natural product like D-pantolactone, which has been used in asymmetric Diels-Alder reactions to produce chiral cyclohexene derivatives. google.com These intermediates could then be further functionalized to yield the target molecule.
Catalytic Hydrogenation of Cyclohexene Derivatives
Catalytic hydrogenation is a crucial step in many synthetic routes to saturated carbocyclic compounds. In the context of synthesizing this compound, this method is typically employed to reduce a cyclohexene or aromatic precursor to the desired cyclohexane ring.
A common precursor is a cyclohexene derivative, such as cyclohex-3-ene-1-carboxylic acid, which can be obtained via a Diels-Alder reaction between 1,3-butadiene (B125203) and acrylic acid. google.com The subsequent hydrogenation of the double bond in the cyclohexene ring proceeds to form cyclohexanecarboxylic acid. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. google.com
| Catalyst | Substrate | Product |
| Palladium on Carbon (Pd/C) | Cyclohex-3-ene-1-carboxylic acid | Cyclohexanecarboxylic acid google.com |
| Rhodium (Rh) | Isophthalic Acid | 1,3-Cyclohexanedicarboxylic acid youtube.com |
| Ruthenium (Ru) | Isophthalic Acid | 1,3-Cyclohexanedicarboxylic acid google.com |
This table presents common catalysts used in the hydrogenation of precursors to the cyclohexane carboxylic acid core.
Alternatively, the cyclohexane ring can be formed by the hydrogenation of an aromatic precursor, such as isophthalic acid (benzene-1,3-dicarboxylic acid). youtube.comgoogle.com This reaction requires more forcing conditions and typically employs catalysts like rhodium or ruthenium. youtube.comgoogle.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the product, yielding either cis or trans isomers of the disubstituted cyclohexane.
Formation of the Carbamoyl and Carboxylic Acid Functionalities
The introduction of the carbamoyl and carboxylic acid groups at the 1 and 3 positions of the cyclohexane ring requires selective and controlled chemical transformations. The strategies employed often depend on the nature of the starting material.
Introduction of Carbamoyl Group Under Controlled Conditions
The formation of the carbamoyl group (an amide) can be achieved through various methods, with the most common being the reaction of a carboxylic acid with an amine. In the synthesis of this compound, a key challenge is the selective amidation of one of two carboxylic acid groups in a precursor like cyclohexane-1,3-dicarboxylic acid.
One approach to achieve mono-amidation involves the use of a controlled amount of the aminating agent (e.g., ammonia) and a suitable coupling agent. Alternatively, the reaction can be directed by first converting the dicarboxylic acid to a cyclic anhydride (B1165640), if structurally feasible. For 1,3-dicarboxylic acids, anhydride formation is less common than for their 1,2-counterparts. A more general method involves the partial protection of one of the carboxylic acid groups as an ester, followed by the amidation of the remaining free carboxylic acid. The protecting group can then be removed to yield the final product. A process for the preparation of 1,1-cyclohexane-diacetic acid monoamide from the corresponding anhydride highlights the principle of selective amination of a cyclic precursor. google.com
Strategies for Carboxylic Acid Group Incorporation
The carboxylic acid functionality can be introduced through several synthetic strategies. If the synthesis starts from a precursor that does not already contain a carboxylic acid group, methods such as the oxidation of a primary alcohol or an aldehyde can be employed. Another powerful method is the carboxylation of an organometallic reagent, such as a Grignard or organolithium reagent, by reacting it with carbon dioxide.
In a synthetic pathway starting from a precursor like cyclohexane-1,3-dicarboxylic acid, the carboxylic acid group is already present. The main challenge in this case is the selective functionalization of the other carboxylic acid group to form the carbamoyl moiety, as discussed in the previous section. If a synthesis involves the hydrolysis of a nitrile or an ester group on the cyclohexane ring, this would also serve as a method for incorporating the carboxylic acid functionality.
Derivatization Reactions and Synthetic Transformations of this compound
The bifunctional nature of this compound, possessing both a carboxylic acid and a primary amide group, allows for a diverse range of chemical transformations. These reactions enable the selective modification of either functional group, leading to the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. The cyclohexane scaffold also offers sites for further functionalization, although this typically requires more complex synthetic strategies.
Amide Formation via Nucleophilic Acyl Substitution (e.g., DCC Coupling)
The carboxylic acid moiety of this compound can be readily converted into a secondary or tertiary amide through nucleophilic acyl substitution. The direct reaction between a carboxylic acid and an amine is generally inefficient due to a rapid acid-base reaction that forms a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling agents are employed to activate the carboxylic acid.
One of the most common methods involves the use of N,N'-dicyclohexylcarbodiimide (DCC). enamine.net DCC activates the carboxylic acid by converting the hydroxyl group into a good leaving group. libretexts.orgorgoreview.com The mechanism involves the carboxylic acid adding to the DCC molecule, followed by a nucleophilic attack from an amine, which displaces the leaving group to form the desired amide. libretexts.orgkhanacademy.org The primary byproduct of this reaction is N,N'-dicyclohexylurea, a solid that can sometimes complicate product purification. nih.gov The reaction is typically performed at room temperature and can provide good to excellent yields. chemistrysteps.com
Other coupling agents and additives can also be utilized to facilitate this transformation, often with improved yields or easier purification. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are water-soluble, simplifying the removal of the urea (B33335) byproduct. chemistrysteps.com Additives like 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP) can be used with DCC or EDC to increase reaction rates and suppress side reactions, particularly when coupling with electron-deficient or sterically hindered amines. nih.gov
| Coupling Agent/System | Description | Key Byproduct | Advantages |
|---|---|---|---|
| DCC (N,N'-dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) coupling agent that activates carboxylic acids for amide bond formation. enamine.net | N,N'-dicyclohexylurea (DCU) | Cost-effective and efficient for many applications, including peptide synthesis. enamine.netorgoreview.com |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide coupling agent. | A water-soluble urea derivative | Facilitates easier product purification and work-up compared to DCC. nih.gov |
| EDC/HOBt/DMAP | A combination of coupling agents and additives used to form a highly reactive HOBt ester intermediate. nih.gov | Water-soluble urea and salts | Highly effective for coupling unreactive or electron-deficient amines, providing good to excellent yields. nih.gov |
Esterification Reactions (e.g., Fischer Esterification, Alkylation)
The carboxylic acid group of this compound can be converted to an ester, a common derivative in organic synthesis. cerritos.edu
Fischer Esterification: This is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the formation of the ester, a large excess of the alcohol is typically used as the solvent, or water is removed from the reaction mixture as it is formed. masterorganicchemistry.comchemistrysteps.com The mechanism proceeds by acid-catalyzed protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comchemistrysteps.com
Alkylation of Carboxylate Salts: An alternative route to esters involves a two-step process. First, the carboxylic acid is deprotonated with a base (e.g., sodium hydroxide) to form a carboxylate salt. This salt is then treated with an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the corresponding ester. chemistrysteps.com This method is particularly useful when the alcohol is sensitive to the strongly acidic conditions of Fischer esterification.
| Esterification Method | Reagents | Conditions | Key Features |
|---|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Typically reflux in excess alcohol. chemistrysteps.com | Reversible, equilibrium-driven reaction. masterorganicchemistry.commasterorganicchemistry.com Inexpensive and suitable for large-scale synthesis. masterorganicchemistry.com |
| Alkylation | 1. Base (e.g., NaOH) 2. Alkyl Halide (e.g., R-Br, R-I) | Two-step process, typically at room or elevated temperature. | Proceeds via an Sₙ2 mechanism. chemistrysteps.com Avoids strongly acidic conditions. |
Conversion to More Reactive Acyl Intermediates (e.g., Acid Chlorides)
To enhance the reactivity of the carboxyl group toward nucleophiles, this compound can be converted into more reactive acyl intermediates, most notably an acid chloride. chemguide.co.uk Acyl chlorides are among the most reactive carboxylic acid derivatives and serve as versatile precursors for the synthesis of esters, amides, and anhydrides under mild conditions. khanacademy.orgsavemyexams.com
The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgwikipedia.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into an acyl chlorosulfite, which is an excellent leaving group. libretexts.org A subsequent nucleophilic attack by a chloride ion yields the acid chloride. libretexts.orglibretexts.org A significant advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the isolation of the liquid acyl chloride product. chemguide.co.ukwikipedia.org
Other chlorinating agents can also be employed, including phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk
| Reagent | Formula | Byproducts | Notes |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Very common laboratory reagent; gaseous byproducts simplify purification. chemguide.co.ukwikipedia.org |
| Phosphorus(V) Chloride | PCl₅ | POCl₃(l), HCl(g) | Reacts in the cold; the liquid byproduct POCl₃ must be separated by distillation. chemguide.co.uk |
| Phosphorus(III) Chloride | PCl₃ | H₃PO₃(s) | Less vigorous reaction than with PCl₅. chemguide.co.uk |
Oxidation and Reduction Reactions
The functional groups of this compound can undergo both reduction and oxidation, although the latter is less common for the carboxyl group.
Reduction Reactions: The carboxylic acid group is at a high oxidation state and can be reduced to a primary alcohol. umn.edu This transformation requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). libretexts.orgmsu.edu Milder reagents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.orgmsu.edu The reduction with LiAlH₄ proceeds via the addition of a hydride ion to the carbonyl carbon. libretexts.org It is important to note that LiAlH₄ will also reduce the primary amide group, typically to a primary amine. Therefore, selective reduction of the carboxylic acid would necessitate protection of the amide group.
Oxidation Reactions: The carboxyl carbon is already in a high oxidation state, and further oxidation is generally difficult without cleaving the molecule. libretexts.org Such reactions, known as decarboxylation, result in the loss of the carboxyl group as carbon dioxide and are not typically used for derivatization. libretexts.org The cyclohexane ring itself is resistant to oxidation under mild conditions.
| Reagent | Effect on Carboxylic Acid | Effect on Amide | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Reduces to a primary alcohol. msu.edulibretexts.org | Reduces to a primary amine. | A powerful, non-selective reducing agent. |
| Diborane (B₂H₆) | Reduces to a primary alcohol. msu.edulibretexts.org | Reduces to a primary amine. | Also a powerful reducing agent for these functional groups. |
| Sodium Borohydride (NaBH₄) | No reaction. libretexts.org | No reaction. | A milder reducing agent, not strong enough to reduce carboxylic acids or amides. |
Nucleophilic Substitution Reactions on the Cyclohexane Ring
Direct nucleophilic substitution on the sp³-hybridized carbons of the cyclohexane ring of this compound is not feasible as the ring lacks an appropriate leaving group. The carbon-hydrogen bonds are strong and non-polar, and the hydride ion (H⁻) is an extremely poor leaving group.
To achieve substitution on the ring, the parent compound must first be derivatized to introduce a functional group that can act as a good leaving group. This would involve a multi-step synthetic sequence. For example, if a hydroxyl group were introduced onto the cyclohexane ring through other synthetic methods, it could then be converted into a better leaving group, such as a tosylate or a halide. This newly installed leaving group could then be displaced by a variety of nucleophiles in an Sₙ2 reaction, leading to a wide range of substituted cyclohexane derivatives. The stereochemistry of the cyclohexane ring would be a critical consideration in such reactions.
Multi-step Synthesis Protocols and Functional Group Protection/Deprotection
In multi-step syntheses involving this compound, the differential reactivity of the carboxylic acid and amide groups must be managed. When a chemical transformation is intended for one group, the other may need to be temporarily masked with a protecting group to prevent unwanted side reactions. organic-chemistry.orgwillingdoncollege.ac.in
Protection of the Carboxylic Acid Group: The carboxylic acid is the more reactive of the two functional groups, especially under basic or strongly nucleophilic conditions. It is commonly protected by converting it into an ester. slideshare.net The choice of ester is crucial, as it dictates the conditions required for its subsequent removal (deprotection). libretexts.org
Methyl or Ethyl Esters: Formed via Fischer esterification, they are stable to a wide range of conditions but require harsh acidic or basic hydrolysis for removal.
tert-Butyl Esters: Stable to base but are readily cleaved under mild acidic conditions. libretexts.org
Benzyl Esters (Bn): Can be removed under neutral conditions via catalytic hydrogenolysis, a mild method that preserves many other functional groups. libretexts.org
Protection of the Amide Group: While the primary amide is less reactive than the carboxylic acid, it may require protection in certain cases, such as during reductions with powerful hydrides. It can be protected as a carbamate, for example, a Boc-protected or Cbz-protected amide, although this is less common than protecting the acid.
A typical synthetic protocol might involve (1) protecting the more reactive functional group, (2) performing the desired reaction on the other part of the molecule, and (3) removing the protecting group to restore the original functionality. willingdoncollege.ac.in This strategy of protection and deprotection is fundamental to modern organic synthesis, enabling the construction of complex molecules with high selectivity. organic-chemistry.org
| Protecting Group (for -COOH) | Protection Method | Deprotection Conditions | Stability |
|---|---|---|---|
| Benzyl Ester (-COOBn) | Reaction with benzyl alcohol (acid-catalyzed) or benzyl bromide (base-mediated). | Catalytic Hydrogenolysis (H₂, Pd/C). libretexts.org | Stable to acid and base. |
| tert-Butyl Ester (-COOtBu) | Reaction with isobutylene (B52900) (acid-catalyzed). | Mild acid (e.g., Trifluoroacetic Acid, TFA). libretexts.org | Stable to base and hydrogenolysis. |
| Methyl/Ethyl Ester (-COOMe/-COOEt) | Fischer Esterification (MeOH/EtOH, H⁺). masterorganicchemistry.com | Acid or base-catalyzed hydrolysis (e.g., LiOH, H₂SO₄/H₂O). | Generally robust, requires strong conditions for removal. |
One-Pot Synthesis Strategies
A prevalent one-pot approach for the synthesis of amides from carboxylic acids involves the use of thionyl chloride (SOCl₂) as an activating agent. rsc.orgsemanticscholar.org In this strategy, the carboxylic acid is first converted in situ to a more reactive acyl chloride intermediate. Without isolation, an amine is then introduced to the reaction mixture, which readily reacts with the acyl chloride to form the corresponding amide. This method is notable for its efficiency and applicability to a wide range of carboxylic acids and amines, including those that are sterically hindered. rsc.org The reaction typically proceeds with high yields and can be carried out under relatively mild conditions. The process is also advantageous as it can often be performed with almost complete retention of stereochemical integrity for chiral substrates. rsc.org
Another effective one-pot procedure for amidation utilizes a phosphonitrilic chloride trimer (PNT) in combination with a base such as N-methyl morpholine (B109124) (NMM). iajpr.com This reagent system serves to activate the carboxylic acid, facilitating its subsequent reaction with an amine to produce the desired amide in excellent yields. iajpr.com This method is compatible with both aromatic and aliphatic carboxylic acids. iajpr.com
The general scheme for a one-pot amidation of a carboxylic acid can be summarized as follows:
Step 1 (Activation): The carboxylic acid is treated with an activating agent (e.g., SOCl₂ or PNT) in a suitable solvent.
Step 2 (Amination): The amine is added directly to the reaction mixture containing the activated carboxylic acid intermediate.
Step 3 (Work-up): The final amide product is isolated and purified after an appropriate work-up procedure.
These one-pot strategies are highly adaptable and could be applied to this compound to synthesize a variety of amide derivatives by reacting it with different primary or secondary amines.
Condensation Reactions
Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. libretexts.org For this compound, the carboxylic acid functional group is the primary site for such reactions, allowing for the formation of esters and amides.
Amide Formation:
The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the acid-base reaction that forms a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling agents are frequently employed to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. libretexts.org The mechanism involves the carboxylic acid adding to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is a good leaving group. libretexts.org A subsequent nucleophilic attack by an amine on this intermediate leads to the formation of the amide and dicyclohexylurea (DCU) as a byproduct. libretexts.org
The general steps for DCC-mediated amide synthesis are:
Deprotonation of the carboxylic acid.
Nucleophilic attack by the resulting carboxylate on DCC.
Nucleophilic attack by the amine on the activated carbonyl carbon.
Proton transfer steps.
Elimination of the dicyclohexylurea leaving group to yield the amide. libretexts.org
This method is a cornerstone in peptide synthesis and is broadly applicable to the formation of amide bonds.
Esterification:
Esterification is a condensation reaction where a carboxylic acid reacts with an alcohol to form an ester, with the elimination of water. libretexts.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid. libretexts.org The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the alcohol) can be used, or the water formed can be removed from the reaction mixture. libretexts.org
The acid-catalyzed esterification, often referred to as Fischer esterification, involves the following mechanistic steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water to form a protonated ester.
Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst.
By reacting this compound with various alcohols under these conditions, a diverse range of corresponding esters can be synthesized.
The following interactive table summarizes the general conditions for these condensation reactions as they could be applied to a generic carboxylic acid (R-COOH), representing this compound.
| Reaction Type | Reactants | Reagents/Catalysts | Typical Conditions | Products |
| Amidation | R-COOH, Amine (R'-NH₂) | DCC | Room temperature, suitable organic solvent | R-CONH-R', Dicyclohexylurea |
| Esterification | R-COOH, Alcohol (R'-OH) | Strong Acid (e.g., H₂SO₄) | Heating, often with removal of water | R-COOR', Water |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-Carbamoylcyclohexane-1-carboxylic acid, enabling the precise assignment of atomic connectivity and stereochemistry.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-12 ppm. libretexts.org This significant downfield shift is attributed to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org
The protons on the cyclohexane (B81311) ring would produce a series of complex multiplets in the aliphatic region, typically between 1.0 and 3.0 ppm. The protons on the carbons directly attached to the electron-withdrawing carboxyl and carbamoyl (B1232498) groups (C1 and C3) would be expected to resonate further downfield within this range compared to the other methylene (B1212753) protons of the ring. libretexts.org The two protons of the amide group (-CONH₂) would appear as one or two broad signals, with their chemical shift influenced by the solvent and concentration.
In the proton-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom produces a single peak, providing a carbon count and information about the electronic environment of each carbon. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, typically between 160-180 ppm. libretexts.org Similarly, the carbonyl carbon of the amide group is also significantly deshielded. libretexts.org The carbons of the cyclohexane ring would appear in the aliphatic region (approximately 20-50 ppm), with the carbons bearing the substituents (C1 and C3) shifted further downfield due to the inductive effects of the attached functional groups. oregonstate.edu The number of distinct signals can also give insight into the molecule's symmetry; for example, the cis and trans isomers would be expected to produce a different number of signals due to their different symmetry elements. masterorganicchemistry.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical chemical shift ranges for the respective functional groups and may vary depending on the solvent and specific stereoisomer (cis/trans).
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s, 1H) | 175 - 185 |
| Carboxamide (-CONH₂) | 5.0 - 7.5 (broad s, 2H) | 170 - 180 |
| C1-H | 2.2 - 2.7 (m, 1H) | 40 - 50 |
| C3-H | 2.2 - 2.7 (m, 1H) | 40 - 50 |
| Cyclohexane Ring (-CH₂-) | 1.2 - 2.2 (m) | 20 - 40 |
A detailed analysis of the chemical shifts and spin-spin coupling patterns is crucial for determining the stereochemistry (cis vs. trans) of the substituents on the cyclohexane ring. The vicinal coupling constants (³J_HH) between adjacent protons on the ring are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. organicchemistrydata.org
For instance, a large coupling constant (typically 8-13 Hz) is observed for a trans-diaxial relationship between two protons, while smaller coupling constants (typically 1-5 Hz) are characteristic of axial-equatorial or diequatorial interactions. organicchemistrydata.org By carefully analyzing the multiplicity and coupling constants of the signals for the protons at C1 and C3, the relative orientation of the carboxylic acid and carbamoyl groups can be determined, thus distinguishing between the cis and trans isomers.
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies
IR spectroscopy is a powerful technique for identifying the functional groups present in this compound by detecting the vibrational frequencies of specific bonds.
The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and amide groups.
O-H Stretch: The carboxylic acid O-H group gives rise to a very strong and notably broad absorption band that typically extends from 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a hallmark of the hydrogen-bonded dimers common in carboxylic acids. orgchemboulder.com
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid is expected in the region of 1700-1730 cm⁻¹ for the saturated acid dimer. spectroscopyonline.com
C=O Stretch (Amide): The amide carbonyl stretch, known as the Amide I band, typically appears as a strong absorption between 1650 and 1680 cm⁻¹. libretexts.org
N-H Stretch: The primary amide group (-CONH₂) will show two medium-intensity bands in the region of 3100-3500 cm⁻¹. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Strong, Very Broad |
| Amide | N-H Stretch | 3100 - 3500 | Medium, Two Bands |
| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong, Sharp |
| Amide | C=O Stretch (Amide I) | 1650 - 1680 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |
In the solid state and in concentrated solutions, carboxylic acids predominantly exist as hydrogen-bonded cyclic dimers. libretexts.org This strong intermolecular interaction is responsible for the exceptionally broad O-H stretching band seen in the IR spectrum. libretexts.orgorgchemboulder.com The formation of these dimers involves two molecules orienting themselves so that the hydroxyl group of each molecule hydrogen-bonds with the carbonyl oxygen of the other, creating a stable eight-membered ring. nih.govresearchgate.net
The presence of both a carboxylic acid and an amide group in the same molecule allows for more complex hydrogen-bonding networks. Besides the formation of carboxylic acid dimers, intermolecular hydrogen bonds can also form between the N-H protons of the amide group and the carbonyl oxygen of a neighboring carboxylic acid or another amide. These multiple, directional hydrogen-bonding interactions can lead to the formation of extended one-, two-, or three-dimensional supramolecular aggregates. nih.govmdpi.com The specific nature of this supramolecular assembly is influenced by the stereochemistry of the molecule (cis or trans), which dictates the spatial orientation of the hydrogen-bond donor and acceptor sites.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound (molecular weight: 171.19 g/mol ), electron impact (EI) ionization would lead to the formation of a molecular ion (M⁺˙) and a series of characteristic fragment ions.
The fragmentation of this molecule is guided by the presence of the carboxylic acid and primary amide functional groups. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45) through α-cleavage. libretexts.orgmiamioh.edu Primary amides are known to exhibit a base peak resulting from a McLafferty rearrangement if a γ-hydrogen is available. libretexts.org
Given these principles, a hypothetical mass spectrum of this compound would display a molecular ion peak, albeit potentially weak, and several significant fragment peaks. The fragmentation of the cyclohexane ring itself would also contribute to the spectrum, typically producing clusters of peaks separated by 14 mass units (CH₂). libretexts.org
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z Ratio | Proposed Fragment Ion | Fragmentation Pathway |
| 171 | [C₈H₁₃NO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 154 | [C₈H₁₂NO₂]⁺ | Loss of •OH from the carboxylic acid group (M-17) |
| 126 | [C₇H₁₂NO]⁺ | Loss of •COOH from the carboxylic acid group (M-45) |
| 113 | [C₆H₉O₂]⁺ | Cleavage of the C-C bond between the cyclohexane ring and the carbamoyl group |
| 98 | [C₅H₆O₂]⁺ | McLafferty-type rearrangement involving the carboxylic acid |
| 44 | [CONH₂]⁺ | Cleavage of the bond between the carbamoyl group and the cyclohexane ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophores present in this compound are the carbonyl groups of the carboxylic acid and the amide.
Both the carboxylic acid and amide functional groups contain non-bonding electrons (n) on their oxygen and nitrogen atoms, respectively, and π electrons in the carbonyl double bond. This allows for n→π* electronic transitions. These transitions are typically weak in intensity and occur at longer wavelengths compared to π→π* transitions. masterorganicchemistry.com For simple, unconjugated carbonyl compounds, the n→π* absorption is often observed in the 270-300 nm region. masterorganicchemistry.com In the case of this compound, which lacks extended conjugation, a weak absorption band in this region is expected. Carboxylic acids without additional conjugation typically absorb around 210 nm, which corresponds to a π→π* transition. libretexts.org
The position and intensity of UV-Vis absorption bands can be influenced by the presence of substituents. While the carbamoyl and carboxylic acid groups in this molecule are not directly conjugated, their electronic effects can subtly influence the energy of the electronic transitions. Generally, electron-withdrawing groups can cause a blue shift (hypsochromic shift) in the n→π* transition, while electron-donating groups can cause a red shift (bathochromic shift). nih.govbiointerfaceresearch.com However, in a saturated system like cyclohexane, these effects are transmitted inductively and are generally weak. The primary determinants of the absorption maxima remain the inherent properties of the isolated carbonyl chromophores.
Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Chromophore |
| ~210 nm | Low | π→π | Carboxylic Acid/Amide C=O |
| ~275 nm | Very Low | n→π | Carboxylic Acid/Amide C=O |
X-ray Diffraction Analysis for Solid-State Structure and Conformation
The cyclohexane ring is expected to adopt a stable chair conformation. The substituents, the carbamoyl and carboxylic acid groups, will occupy either axial or equatorial positions. The thermodynamically more stable conformation will have the bulkier substituents in the equatorial positions to minimize steric hindrance.
Table 3: Predicted Solid-State Structural Features of this compound
| Structural Feature | Predicted Characteristic |
| Cyclohexane Ring Conformation | Chair |
| Substituent Orientation | Predominantly equatorial to minimize steric strain |
| Primary Intermolecular Interactions | Hydrogen bonding |
| Hydrogen Bonding Motifs | Carboxylic acid dimers (O-H···O), Amide-amide interactions (N-H···O), Amide-carboxylic acid interactions (N-H···O, O-H···O) |
Computational Chemistry and Theoretical Modeling of 3 Carbamoylcyclohexane 1 Carboxylic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. bohrium.com This is a crucial first step in most computational studies, as the molecular geometry dictates many of its chemical and physical properties.
For 3-Carbamoylcyclohexane-1-carboxylic acid, methods like Ab Initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed. cnr.itresearchgate.net DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311++G(d,p), have been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net The optimization process starts with an initial guess of the molecular structure and iteratively adjusts atomic positions to minimize the forces on each atom until a stationary point on the potential energy surface is located. bohrium.comarxiv.org This process yields precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer.
Interactive Data Table: Predicted Geometrical Parameters for cis-3-Carbamoylcyclohexane-1-carboxylic acid (Equatorial-Equatorial Conformer) using DFT B3LYP/6-31G(d)
Note: This data is representative and based on typical values for similar functional groups.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(carboxyl)-C(ring) | 1.53 Å |
| Bond Length | C=O (carboxyl) | 1.21 Å |
| Bond Length | C-O (carboxyl) | 1.36 Å |
| Bond Length | O-H (carboxyl) | 0.97 Å |
| Bond Length | C(amide)-C(ring) | 1.52 Å |
| Bond Length | C=O (amide) | 1.24 Å |
| Bond Length | C-N (amide) | 1.34 Å |
| Bond Angle | O=C-O (carboxyl) | 123.5° |
| Bond Angle | C(ring)-C-O (carboxyl) | 112.0° |
| Bond Angle | O=C-N (amide) | 122.8° |
| Dihedral Angle | C2-C1-C6-C5 (cyclohexane ring) | -55.9° |
Once the optimized geometry is obtained, computational methods can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are directly related to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov Calculating these frequencies not only helps in the interpretation and assignment of experimental spectra but also confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.net
For this compound, key predicted vibrations would include:
O-H stretch of the carboxylic acid group, typically a broad band in the 2500-3300 cm⁻¹ region in experimental spectra of dimers. libretexts.org
N-H stretches of the primary amide, appearing as two distinct bands in the 3170-3500 cm⁻¹ range. libretexts.org
C=O stretch of the carboxylic acid, which is sensitive to hydrogen bonding but typically calculated around 1700-1750 cm⁻¹. nih.govprinceton.edu
C=O stretch of the amide group (Amide I band), usually found at a lower frequency than the acid carbonyl, around 1650-1680 cm⁻¹. libretexts.org
N-H bend of the amide (Amide II band), located near 1620 cm⁻¹. libretexts.org
Interactive Data Table: Predicted Key Vibrational Frequencies for this compound
Note: These frequencies are unscaled and based on DFT calculations, which often overestimate experimental values.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| N-H Asymmetric Stretch | Amide | 3570 | ~3350 |
| N-H Symmetric Stretch | Amide | 3455 | ~3180 |
| O-H Stretch | Carboxylic Acid | 3100 | 2500-3300 (broad) |
| C=O Stretch | Carboxylic Acid | 1745 | 1700-1725 (dimer) |
| C=O Stretch (Amide I) | Amide | 1685 | ~1650 |
| N-H Bend (Amide II) | Amide | 1625 | ~1620 |
| C-O-H Bend | Carboxylic Acid | 1430 | ~1400-1440 |
| C-O Stretch | Carboxylic Acid | 1250 | ~1210-1320 |
Understanding the distribution of electrons within a molecule is key to predicting its reactivity and intermolecular interactions. Quantum chemical methods can calculate the partial atomic charges on each atom using various schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net For this compound, these analyses would predictably show significant negative charge localized on the highly electronegative oxygen atoms of both the carboxyl and carbamoyl (B1232498) groups, as well as the nitrogen atom. researchgate.net The carbonyl carbons and the acidic proton would exhibit a partial positive charge.
This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
The study of electronic effects also includes the analysis of charge transfer pathways. This can involve intramolecular charge transfer, for example, from the lone pairs of the nitrogen or oxygen atoms to antibonding orbitals of the carbonyl groups, which can be quantified using NBO analysis. researchgate.net In certain contexts, such as interaction with a metal catalyst, intermolecular charge transfer, like ligand-to-metal charge transfer (LMCT), can become significant, where the carboxylate group donates electron density to a metal center. nih.govresearchgate.net
Conformational Analysis and Energy Landscapes
Molecules with single bonds can rotate, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for interconversion. rsc.org
The conformational landscape of this compound is primarily defined by the cyclohexane (B81311) ring and the orientation of its two substituents. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. libretexts.org A "ring flip" can interconvert between two chair forms.
For a 1,3-disubstituted cyclohexane like this molecule, two stereoisomers exist: cis and trans.
In the cis isomer , both substituents are on the same face of the ring. This leads to two possible chair conformations: one with both groups in axial positions (diaxial) and, after a ring flip, one with both groups in equatorial positions (diequatorial). The diequatorial conformer is significantly more stable because it avoids unfavorable steric clashes known as 1,3-diaxial interactions. dummies.com
In the trans isomer , the substituents are on opposite faces of the ring. Both chair conformations will have one group in an axial position and one in an equatorial position (axial-equatorial). libretexts.orgyoutube.com The relative stability of these two conformers depends on which substituent is larger. Generally, the conformer with the larger group in the equatorial position is favored to minimize steric strain.
The relative energies of these conformers can be calculated, providing a quantitative measure of their stability and predicting their relative populations at equilibrium.
Interactive Data Table: Relative Stability of cis-3-Carbamoylcyclohexane-1-carboxylic acid Conformers
Note: Energy values are illustrative. The diequatorial conformer is set as the reference (0 kJ/mol).
| Conformer | Carboxyl Group Position | Carbamoyl Group Position | Relative Energy (kJ/mol) | Key Steric Interactions |
|---|---|---|---|---|
| Diequatorial | Equatorial | Equatorial | 0.0 (Most Stable) | Minimal |
| Diaxial | Axial | Axial | > 20.0 (Least Stable) | Multiple 1,3-diaxial interactions |
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.netfrontiersin.org In an MD simulation, atoms are treated as classical particles moving according to Newton's laws of motion, with forces calculated from a molecular mechanics force field. frontiersin.org
An MD simulation of this compound, typically in a solvent like water, could be used to:
Observe conformational transitions, such as the ring flip between chair conformations, and determine the timescales of these events. mdpi.com
Study the molecule's solvation shell and its hydrogen bonding network with surrounding water molecules.
Explore the molecule's flexibility and how it samples different regions of its energy landscape. rsc.org
Simulate interactions with other molecules, such as biological receptors or crystal surfaces, providing insight into binding processes or crystal growth.
These simulations generate trajectories that trace the position of every atom over time, offering a detailed "movie" of molecular motion and interactions that are often inaccessible to direct experimental observation. researchgate.net
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a protein target. nih.gov The process involves simulating the ligand's interaction with the binding site of a target protein, which can help in understanding the molecular basis of their interaction. researchgate.netbiorxiv.org
For carboxylic acid-containing compounds, molecular docking studies often reveal crucial interactions with the active sites of enzymes or receptors. researchgate.net The carboxyl and carbamoyl groups of this compound are capable of forming significant hydrogen bonds, which are key to stabilizing the ligand-target complex. nih.gov In silico prediction of drug-target interactions (DTIs) can be performed even when the three-dimensional structures of the molecules are not available, using structure-free approaches like ligand-based and network-based methods. nih.gov These methods leverage information about known ligands and their targets to predict new interactions. nih.gov
The prediction of ligand-target interactions is a critical step in identifying the potential pharmacological profile of a compound. researchgate.net By integrating chemical, genomic, and functional data, computational models can predict the probability of an interaction between a drug and a target. nih.gov For this compound, such predictions would involve identifying potential protein targets and elucidating the specific amino acid residues involved in the binding, which can be visualized using software like Discovery Studio. nih.gov
Prediction of Molecular Descriptors (e.g., Topological, 3D Properties)
Molecular descriptors are numerical values that characterize the properties of a molecule. bigchem.eu These descriptors can be classified based on their dimensionality, including 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular volume and surface area). bigchem.eu Quantum chemical calculations are often employed to determine these properties with a high degree of accuracy. nih.govresearchgate.net
Below is a table of predicted molecular descriptors for a related compound, providing an example of the types of properties that can be calculated.
| Descriptor | Predicted Value | Unit |
| Molecular Weight | 173.19 | g/mol |
| LogP | 0.25 | |
| Number of Hydrogen Bond Donors | 2 | |
| Number of Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 63.32 | Ų |
| Rotatable Bonds | 2 |
Note: The data in this table is illustrative and based on general predictions for similar structures. Actual values for this compound would require specific computational analysis.
Zwitterionic Forms and Their Implications
In the context of carboxylic acids, the formation of zwitterionic structures is more commonly discussed when another functional group with sufficient basicity, such as an amine, is present. rsc.org The existence and stability of a zwitterionic form are highly dependent on the pH of the environment. The implications of a zwitterionic state can be significant, affecting a molecule's solubility, crystal structure, and its ability to interact with biological targets. google.comrsc.org For instance, the charge distribution in a zwitterion can influence its binding affinity and specificity for a receptor. google.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Qualitative Structure-Activity Relationships
Qualitative SAR studies focus on identifying key structural features and their impact on the biological effects of a molecule. For 3-Carbamoylcyclohexane-1-carboxylic acid, the primary considerations are the stereochemistry of the cyclohexane (B81311) ring and the specific placement and reactivity of its functional groups.
Influence of Stereochemistry on Molecular Interactions
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a drug's action, as biological targets like enzymes and receptors are themselves chiral environments. nih.govresearchgate.net The substituted cyclohexane ring of this compound is not planar and can exist as different stereoisomers, primarily cis and trans isomers, which describe the relative orientation of the carbamoyl (B1232498) and carboxylic acid groups. wikipedia.orgmhmedical.com
In the cis isomer , both the carbamoyl and carboxylic acid groups are on the same side of the cyclohexane ring's plane.
In the trans isomer , the functional groups are on opposite sides of the ring's plane. wikipedia.org
This difference in spatial orientation profoundly affects how the molecule can interact with a biological target. mhmedical.com The distance and angle between the hydrogen-bonding carbamoyl group and the potentially ionically-bonding carboxyl group are fixed differently in each isomer. One isomer may fit optimally into a receptor's binding pocket, allowing for strong, multi-point interactions, while the other may experience steric hindrance or be unable to achieve the correct orientation for binding. researchgate.net
Studies on analogous cyclohexane derivatives have demonstrated the significance of this isomerism. For instance, in an investigation of 6-methyl-3-cyclohexene-1-carboxylic acid esters as insect attractants, the trans isomer was found to be significantly more potent than the cis analog, highlighting that subtle differences in stereochemistry can lead to substantial changes in biological activity. acs.org Similarly, the stereoselective synthesis of trans-4-substituted cyclohexane-1-amines is crucial for the activity of certain pharmaceutical agents. nih.gov Therefore, determining the optimal stereoisomer of this compound is a fundamental step in any drug discovery program.
Role of Functional Group Arrangement and Reactivity
The biological activity of this compound is intrinsically linked to its two functional groups: the carboxylic acid and the carbamoyl (amide) group. Their chemical properties and spatial arrangement defined by the 1,3-substitution pattern on the cyclohexane scaffold are paramount.
The carboxylic acid group is a versatile functional group in medicinal chemistry. It is acidic and can be deprotonated at physiological pH to form a carboxylate anion. This negative charge allows it to form strong ionic bonds (salt bridges) with positively charged residues, such as arginine or lysine, in a receptor binding site. nih.gov Furthermore, the carboxyl group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.govnih.gov
The carbamoyl group is a primary amide. It is a polar group that is also an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). The presence of this group can significantly contribute to binding affinity and specificity through a network of hydrogen bonds with the target protein.
The 1,3-arrangement on the cyclohexane ring places these two functional groups at a specific distance from each other. This defined spatial relationship is often a critical component of the molecule's pharmacophore—the essential three-dimensional arrangement of features required for biological activity. Studies on various cyclic compounds confirm that the relative positioning of key interacting groups is a decisive factor for potent biological effects. researchgate.netmdpi.com Any modification that alters this arrangement, such as moving the substituents to a 1,2- or 1,4-position, would likely have a dramatic impact on activity.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR represents a computational and statistical approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized molecules, thereby streamlining the drug design process.
Application of Linear and Non-Linear Models
In QSAR studies of compounds like this compound derivatives, both linear and non-linear models are employed to correlate molecular descriptors with activity. nih.govacs.org
Linear Models , such as Multiple Linear Regression (MLR), are the most straightforward approach. nih.gov MLR generates a simple equation that describes the biological activity as a linear combination of various molecular descriptors. While easy to interpret, linear models assume that the effect of each descriptor is additive and independent, which is often an oversimplification of complex biological systems. nih.gov
Non-Linear Models are often more powerful as they can capture complex, non-additive relationships between molecular structure and activity. nih.govfrontiersin.org Techniques like Artificial Neural Networks (ANN) can model intricate patterns that are missed by linear methods. nih.gov In studies of structurally related cyclohexane-1,3-dione derivatives, both MLR and ANN models were developed, with the non-linear ANN models often providing more accurate predictions. nih.govacs.orgnih.gov However, the complexity of non-linear models can sometimes make their interpretation more challenging. frontiersin.org
The choice between a linear and non-linear model depends on the specific dataset and the nature of the structure-activity relationship. researchgate.net Often, both types of models are developed and compared to gain a more comprehensive understanding. nih.gov
Selection and Validation of Molecular Descriptors
The foundation of any QSAR model is the selection of molecular descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties. ucsb.edu For a molecule like this compound, a wide range of descriptors would be calculated for a set of analogs to build a robust model. These fall into several categories:
| Descriptor Type | Example | Relevance to this compound |
| Physicochemical | pKa, ClogP | pKa describes the ionization state of the carboxylic acid. ClogP (calculated log of the partition coefficient) quantifies the molecule's lipophilicity, affecting its ability to cross cell membranes. |
| Electronic | HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.govucsb.edu |
| Topological | Connectivity Indices | These descriptors describe the branching and connectivity of atoms within the molecule. |
| Geometrical/Shape | Shape Indices, Polar Surface Area (PSA) | Shape indices quantify the 3D shape of the molecule. PSA is the surface sum over all polar atoms and is a good predictor of drug transport properties. nih.govnih.gov |
The table below shows hypothetical data for a series of analogs, illustrating the types of descriptors used in a QSAR study.
Statistical Validation of QSAR Models
A QSAR model is only useful if it is statistically robust and has predictive power. google.com Therefore, rigorous validation is a critical step. Validation assesses the model's goodness-of-fit, stability, and ability to make accurate predictions for new compounds. nih.gov Key statistical parameters include:
Coefficient of Determination (R²) : This value (ranging from 0 to 1) measures the goodness-of-fit, indicating the proportion of variance in the biological activity that is explained by the model. A higher R² suggests a better fit to the training data. researchgate.net
Cross-validated R² (Q² or R²cv) : This parameter assesses the model's internal predictability and robustness. It is calculated by systematically removing subsets of the data, refitting the model, and predicting the activity of the removed data. For a model to have good internal predictivity, a Q² value greater than 0.5 is generally required. nih.gov
Predictive R² (R²pred) : This is a measure of the model's external predictive power. The model is used to predict the activity of an external test set (compounds not used in model development). An R²pred value greater than 0.5 or 0.6 is considered indicative of a model with good predictive capability. google.comnih.gov
The following table summarizes the key statistical metrics used for QSAR model validation and their generally accepted threshold values for a reliable model.
| Statistical Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures the fit of the model to the training set data. | > 0.6 |
| Cross-Validated R² | Q² | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive R² (External Validation) | R²pred | Measures the ability to predict the activity of an external test set. | > 0.5 |
These validation steps ensure that the developed QSAR model is not a result of a chance correlation and can be confidently used to guide the synthesis and testing of new derivatives of this compound. nih.govresearchgate.net
Investigation of Specific Structural Modulations of this compound
The therapeutic potential and biological activity of a molecule are intrinsically linked to its three-dimensional structure and physicochemical properties. For this compound, a bifunctional cycloalkane, understanding how specific structural changes affect its interactions with biological targets is paramount. This section explores the structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) of this compound, focusing on substituent effects, conformational dependencies, and the role of lipophilicity.
Impact of Substituent Effects on Reactivity and Interactions
Inductive effects are transmitted through sigma bonds and are dependent on the electronegativity of the substituent. ucsb.edu Electron-withdrawing groups (EWGs) increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion. libretexts.orglibretexts.org Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the anion. libretexts.org While the carbamoyl group's reactivity is less sensitive to these effects than the carboxylic acid, substituents can still modulate the partial positive charge on the amide's carbonyl carbon, affecting its interactions with nucleophiles.
The position of the substituent relative to the functional groups is critical; inductive effects weaken with distance. ucsb.edu For instance, an EWG at the C5 position would have a more pronounced effect on the carboxylic acid at C1 than a substituent at C4.
To illustrate these principles, the following table presents the predicted pKa values for hypothetical derivatives of cis-3-Carbamoylcyclohexane-1-carboxylic acid, demonstrating how different substituents could modulate the acidity of the carboxylic acid group.
Table 1: Predicted pKa Values of Hypothetical Substituted this compound Derivatives This interactive table demonstrates the theoretical impact of various substituents on the acidity of the carboxylic acid group. The predicted pKa is estimated based on the substituent's electronic properties (electron-withdrawing or donating).
| Substituent (at C5) | Substituent Type | Predicted pKa | Expected Effect on Acidity |
| -H (Parent) | Neutral | ~4.90 | Baseline |
| -F (Fluoro) | Strong EWG | < 4.50 | Increase |
| -OH (Hydroxy) | Moderate EWG | < 4.70 | Increase |
| -CH3 (Methyl) | Weak EDG | > 4.90 | Decrease |
| -NH2 (Amino) | EDG | > 5.00 | Decrease |
Note: Baseline pKa is approximated from cyclohexanecarboxylic acid (pKa ≈ 4.9). quora.com EWGs are expected to lower the pKa, while EDGs are expected to raise it.
These modifications not only alter acidity but also influence non-covalent interactions crucial for biological activity, such as hydrogen bonding and dipole-dipole interactions. An EWG can enhance the hydrogen bond donor capacity of the carboxylic acid proton, while also affecting the hydrogen bond acceptor strength of the carbonyl oxygens in both functional groups.
Conformational Dependence of Molecular Activity
The non-planar, puckered nature of the cyclohexane ring means that this compound can exist in different spatial arrangements known as conformations. The most stable of these is the chair conformation, which minimizes both angle strain and torsional strain. libretexts.org For a 1,3-disubstituted cyclohexane like this compound, two diastereomers are possible: cis and trans. The relative orientation of the carbamoyl and carboxylic acid groups in these isomers profoundly impacts molecular shape and, consequently, biological activity. nih.gov
In the chair conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. fiveable.me Equatorial positions are generally more stable for bulky substituents to avoid steric hindrance with other axial groups, an effect known as 1,3-diaxial interaction. libretexts.org
cis-isomer : In the most stable chair conformation of the cis-isomer, both the carboxylic acid and the carbamoyl group can reside in equatorial positions, minimizing steric strain. brainly.comquora.com The alternative ring-flipped conformation, which would place both groups in axial positions, is highly energetically unfavorable. spcmc.ac.in
trans-isomer : For the trans-isomer, one substituent must be axial while the other is equatorial in any given chair conformation. spcmc.ac.in The molecule will predominantly adopt the conformation where the larger, bulkier group occupies the more stable equatorial position. libretexts.org The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value". masterorganicchemistry.com For a carboxylic acid group (-COOH), the A-value is approximately 1.35 kcal/mol, while for a carbamoyl group (-CONH2), it is estimated to be similar or slightly larger. wikipedia.org In the trans isomer, the conformation with the carbamoyl group equatorial and the carboxylic acid axial would be in equilibrium with the reverse, with the exact population depending on the subtle differences in their steric bulk.
The spatial distance and orientation between the carboxylic acid and carbamoyl groups are thus rigidly defined by the isomerism (cis vs. trans) and the resulting conformational preference. This geometric constraint is critical for how the molecule fits into a binding site of a protein or enzyme. A biological target may specifically recognize the diequatorial arrangement of the cis-isomer, while the axial-equatorial arrangement of the trans-isomer may be inactive, or vice versa. cornellpharmacology.org
Table 2: Conformational Analysis of this compound Isomers This interactive table summarizes the most stable chair conformations for the cis and trans isomers, highlighting the orientation of the key functional groups.
| Isomer | Substituent Position 1 (C1: -COOH) | Substituent Position 2 (C3: -CONH2) | Relative Stability of Conformer | Key Feature |
| cis | Equatorial | Equatorial | Highly Preferred | Both groups are spatially distant and minimize steric clash. |
| cis | Axial | Axial | Highly Disfavored | Significant 1,3-diaxial steric strain. |
| trans | Equatorial | Axial | Preferred | Bulkiest group likely equatorial. |
| trans | Axial | Equatorial | Less Preferred | Bulkiest group likely axial. |
Influence of Lipophilicity on Structure-Activity Relationships
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in QSAR studies as it governs a compound's absorption, distribution, metabolism, and excretion (ADME) properties. drugdesign.orgnih.gov It is commonly quantified as the logarithm of the partition coefficient between n-octanol and water (log P). ijcce.ac.ir For a drug to be effective, it often needs a balanced lipophilicity to permeate biological membranes without being so lipophilic that it becomes poorly soluble in aqueous environments like blood serum. ijcce.ac.ir
Structural modifications provide a powerful tool to modulate lipophilicity. The Hansch analysis is a QSAR approach that often relates biological activity to parameters like the substituent hydrophobicity constant (π). silae.it The π value represents a substituent's contribution to lipophilicity relative to hydrogen; positive values indicate increased lipophilicity, and negative values indicate decreased lipophilicity. uwec.edu
For example, adding alkyl chains to the cyclohexane backbone would increase the molecule's log P, making it more lipophilic. Conversely, introducing polar groups like hydroxyl (-OH) or additional amino (-NH2) groups would decrease the log P, increasing its hydrophilicity. Fragment-based methods can be used to predict how these modifications will alter the molecule's log P value. acs.orgnih.govnih.gov
Table 3: Predicted Influence of Hypothetical Substituents on the Lipophilicity of this compound This interactive table shows the predicted log P values for hypothetical derivatives, calculated by adding the typical π constant of a substituent to a baseline value for the parent molecule.
| Substituent (at C4) | Typical π Constant | Predicted log P | Expected Effect on Lipophilicity |
| -H (Parent) | 0.00 | ~1.20 | Baseline |
| -Cl (Chloro) | +0.71 | ~1.91 | Increase |
| -CH3 (Methyl) | +0.56 | ~1.76 | Increase |
| -OH (Hydroxy) | -0.67 | ~0.53 | Decrease |
| -CN (Cyano) | -0.57 | ~0.63 | Decrease |
Note: The baseline log P is an estimate. π constants are standard values used in QSAR studies. silae.ituwec.edu
By systematically altering substituents and correlating the resulting changes in log P with biological activity, a QSAR model can be developed. Often, this relationship is parabolic, indicating that there is an optimal lipophilicity (log P₀) for activity. uwec.edu Deviations from this optimum, either by being too hydrophilic or too lipophilic, can lead to a decrease in efficacy.
Biochemical Interactions and Enzymatic Transformations
Biocatalytic Applications and Enzymatic SynthesisNo specific methods for the enzymatic synthesis or biocatalytic application of 3-Carbamoylcyclohexane-1-carboxylic acid have been described. Related research discusses the biocatalytic synthesis of similar structures, such as (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, as an intermediate for other chemical entities, but does not involve the carbamoyl (B1232498) moiety or the specific target compoundgoogle.com. General methods for the biocatalytic reduction of carboxylic acids are known but do not name this specific substrateresearchgate.netrwth-aachen.de.
Due to the absence of specific data for "this compound" in the scientific literature for the requested topics, it is not possible to generate the specified article while adhering to the requirements of scientific accuracy and strict focus.
Enzymatic Transformations of Carboxylic Acid Moieties (e.g., Reductases, Glucuronidation)
The carboxylic acid group of this compound is a prime target for several enzymatic transformations, notably reduction and conjugation reactions such as glucuronidation.
Carboxylate Reductases (CARs): These enzymes catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. This one-step reduction is a valuable transformation in biocatalysis. While specific studies on this compound are not prevalent, the broad substrate scope of many CARs suggests that this compound could potentially be a substrate. The enzymatic reduction would yield 3-carbamoylcyclohexane-1-carbaldehyde. Several CARs have been identified from various microbial sources and have been shown to act on a wide range of aliphatic and aromatic carboxylic acids.
Glucuronidation: This is a major pathway for the metabolism of xenobiotics containing carboxylic acid functionalities in mammals. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the carboxylic acid, forming an acyl glucuronide. This conjugation increases the water solubility of the compound, facilitating its excretion. It is plausible that this compound undergoes glucuronidation to form its corresponding acyl glucuronide conjugate. In humans, several UGT isoforms, such as UGT1A3, UGT1A9, and UGT2B7, are known to catalyze the glucuronidation of carboxylic acids.
Below is a table summarizing potential enzymatic transformations of the carboxylic acid moiety:
| Transformation | Enzyme Class | Potential Product | Significance |
| Reduction | Carboxylate Reductase (CAR) | 3-carbamoylcyclohexane-1-carbaldehyde | Biocatalytic synthesis of aldehydes |
| Glucuronidation | UDP-glucuronosyltransferase (UGT) | This compound acyl glucuronide | Metabolic detoxification and excretion |
Development of Cell-Free Enzymatic Systems
To overcome the limitations of whole-cell biocatalysis, such as competing metabolic pathways and transport issues, cell-free enzymatic systems have been developed for the transformation of carboxylic acids. These in vitro systems offer better control over reaction conditions and can lead to higher product yields.
For the reduction of carboxylic acids, multi-enzyme cascade systems have been engineered. These systems typically include a carboxylate reductase (CAR) and cofactor regeneration enzymes. For instance, a system might employ a CAR to reduce the carboxylic acid to an aldehyde, coupled with glucose dehydrogenase to regenerate the required NADPH and a polyphosphate kinase to regenerate ATP. Such cell-free systems have been successfully applied to a variety of aromatic and aliphatic carboxylic acids. While not specifically tested on this compound, the modular nature of these systems allows for their potential adaptation to this substrate.
The key components of a typical cell-free system for carboxylate reduction are outlined in the table below:
| Component | Function | Example Enzyme(s) |
| Primary Enzyme | Catalyzes the desired transformation (e.g., reduction) | Carboxylate Reductase (CAR) from Nocardia iowensis |
| Cofactor (Reducing) | Provides reducing equivalents | NADPH |
| Cofactor (Energy) | Provides energy for substrate activation | ATP |
| Regeneration System | Recycles the cofactors to ensure continuous reaction | Glucose Dehydrogenase (for NADPH), Polyphosphate Kinase (for ATP) |
Metabolic Pathways Involving Cyclohexanecarboxylic Acids (e.g., Degradation Pathways)
The metabolic fate of the cyclohexyl ring of compounds like this compound can be inferred from studies on the degradation of cyclohexanecarboxylic acid by various microorganisms. Two primary aerobic degradation pathways have been elucidated: a β-oxidation pathway and an aromatization pathway.
β-Oxidation Pathway: Several bacterial strains have been shown to degrade cyclohexanecarboxylic acid via a pathway analogous to fatty acid β-oxidation. nih.gov This process involves the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions including dehydrogenation, hydration, oxidation, and thiolytic cleavage. This pathway ultimately breaks down the cyclohexane (B81311) ring. Key enzymes in this pathway include cyclohexanecarboxyl-CoA synthetase, cyclohexanecarboxyl-CoA dehydrogenase, and 1-cyclohexenecarboxyl-CoA hydratase. nih.gov
Aromatization Pathway: An alternative degradation route involves the aromatization of the cyclohexane ring. In this pathway, cyclohexanecarboxylic acid is hydroxylated and subsequently oxidized to form aromatic intermediates. For example, some bacteria convert cyclohexanecarboxylate (B1212342) to p-hydroxybenzoate. nih.gov This aromatic intermediate is then funneled into common aromatic degradation pathways, leading to ring cleavage and eventual entry into central metabolism.
The presence of the carbamoyl group on the cyclohexane ring of this compound may influence which of these pathways is favored or could lead to alternative metabolic routes. The carbamoyl group itself could be subject to hydrolysis by amidases, yielding a dicarboxylic acid derivative.
The following table summarizes the key features of the two main degradation pathways for the cyclohexanecarboxylic acid core:
| Pathway | Key Intermediate(s) | Initial Enzymatic Steps | Final Products |
| β-Oxidation | Cyclohexanecarboxyl-CoA, 1-Cyclohexenecarboxyl-CoA | CoA ligation, Dehydrogenation | Acetyl-CoA |
| Aromatization | trans-4-Hydroxycyclohexane carboxylate, 4-Ketocyclohexane carboxylate, p-Hydroxybenzoate | Hydroxylation, Oxidation | Intermediates of central metabolism |
Development of Advanced Analytical Methodologies for 3 Carbamoylcyclohexane 1 Carboxylic Acid
Chromatographic Method Development and Optimization
Chromatography is a fundamental technique for the separation and analysis of 3-Carbamoylcyclohexane-1-carboxylic acid. The development of a robust chromatographic method involves careful selection of the stationary phase, mobile phase, and detection method to achieve optimal resolution, sensitivity, and efficiency.
Liquid Chromatography (LC) Techniques (e.g., HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful tools for the analysis of non-volatile compounds like this compound. Due to the compound's polar nature, reversed-phase (RP) chromatography is a commonly employed technique. nih.gov
A typical HPLC method would involve a C8 or C18 stationary phase. nih.gov The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to ensure adequate retention and separation from matrix components. nih.govresearchgate.net Since the target analyte lacks a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) is often utilized. nih.govgoogle.com UHPLC systems, with their smaller particle-sized columns, offer the advantages of faster analysis times and improved resolution over traditional HPLC. mdpi.com
For chiral separation of related cyclohexanecarboxylic acid stereoisomers, specialized chiral columns are necessary. For instance, a chiral column like the AY-H has been used with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid for the separation of S-3-cyclohexenecarboxylic acid. google.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C8 or C18 (e.g., Nova-pak C(8), 5 µm) | nih.gov |
| Mobile Phase | Aqueous Buffer (e.g., 30 mM K₂HPO₄, pH 3) and Organic Modifier (e.g., Acetonitrile, THF) | nih.gov |
| Elution Mode | Isocratic or Gradient | |
| Flow Rate | 0.5 - 1.0 mL/min | nih.govgoogle.com |
| Detection | UV at 210-220 nm | nih.govgoogle.com |
| Column Temperature | Ambient or controlled (e.g., 35 °C) | google.com |
Gas Chromatography (GC) with Derivatization Strategies (e.g., Silylation)
Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. phenomenex.com Compounds with polar functional groups like carboxylic acids and amides, such as this compound, exhibit low volatility and are prone to thermal degradation. Therefore, a derivatization step is essential prior to GC analysis. colostate.edu
Silylation is the most common derivatization strategy for carboxylic acids. phenomenex.comresearchgate.net This process involves replacing the active hydrogen atoms in the carboxyl and carbamoyl (B1232498) groups with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This chemical modification increases the volatility and thermal stability of the analyte, making it suitable for GC. colostate.edu Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The reaction is typically carried out at an elevated temperature to ensure completion. sigmaaldrich.com The resulting TMS-derivatives are then analyzed by GC, usually with a flame ionization detector (FID) or a mass spectrometer (MS).
Ion Chromatography (IC) for Related Analytes
Ion Chromatography (IC) is a variant of HPLC that is well-suited for the separation and determination of ionic or ionogenic compounds. tandfonline.comnih.gov It is a valuable technique for analyzing this compound, which can exist as a carboxylate anion, or for quantifying related ionic impurities. The primary separation mechanisms in IC are ion exchange and ion exclusion. tandfonline.com
Ion-Exchange Chromatography (IEC): This technique separates ions based on their affinity for an ion-exchange stationary phase. Anion-exchange chromatography would be suitable for the negatively charged carboxylate form of the analyte.
Ion-Exclusion Chromatography (ICE): ICE is particularly effective for separating weak organic acids from strong inorganic anions. tandfonline.comnih.gov The separation is based on the principle of Donnan exclusion, where ionic analytes are repelled by the similarly charged functional groups of the stationary phase and elute early, while neutral or weakly ionized acids can penetrate the stationary phase pores and are retained longer. tandfonline.com
Detection in IC is typically achieved by conductivity, often with a suppressor to reduce background eluent conductivity and enhance the analyte's signal. tandfonline.comthermofisher.com
Mass Spectrometric Detection and Quantification (e.g., LC/MS/MS)
For high sensitivity and selectivity, liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is the preferred method. researchgate.net This technique combines the separation power of LC with the mass-resolving capability of MS, allowing for precise quantification even at low concentrations in complex matrices.
The analyte is first separated by HPLC or UHPLC and then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar molecules, and due to the presence of the carboxylic acid group, analysis is typically performed in negative ion mode, monitoring the deprotonated molecule [M-H]⁻. researchgate.nettheseus.fi Tandem mass spectrometry (MS/MS) enhances specificity by selecting the precursor ion, fragmenting it, and then monitoring a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and interferences. mdpi.com
Method Validation Parameters
A developed analytical method must be validated to ensure its reliability for its intended purpose. routledge.com Validation involves evaluating several key parameters: theseus.ficipac.org
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. cipac.org This is often demonstrated by comparing chromatograms of blank samples, the analyte standard, and a sample matrix spiked with the analyte.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range and performing a linear regression analysis. A correlation coefficient (r²) greater than 0.99 is typically desired. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations (e.g., spiked matrix samples) and expressing the result as a percentage of recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Detection Limits: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. theseus.fi
| Parameter | Description | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Specificity | Ability to differentiate and quantify the analyte from other components. | No significant interference at the analyte's retention time in blank samples. | cipac.org |
| Linearity (r²) | Correlation between concentration and instrument response. | ≥ 0.99 | nih.gov |
| Accuracy (% Recovery) | Closeness of measured value to the true value. | Typically 80-120% | theseus.fi |
| Precision (% RSD) | Agreement between repeated measurements. | Typically ≤ 15-20% (≤ 25% at LOQ) | nih.govtheseus.fi |
| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable accuracy and precision. | Analyte signal should be significantly higher than the blank (e.g., 10:1 S/N). | theseus.fi |
Matrix Effects and Sample Preparation Optimization
When analyzing samples from biological or environmental sources, components of the sample matrix can interfere with the analysis, particularly in LC/MS. chromatographyonline.com These "matrix effects" can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. psu.eduresearchgate.net
To minimize matrix effects, rigorous sample preparation is crucial. The choice of technique depends on the complexity of the matrix. Common approaches include:
Protein Precipitation (PPT): A simple method for biological fluids where a solvent like acetonitrile is used to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on its differential solubility in two immiscible liquids. researchgate.net
Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is retained on a solid sorbent while matrix interferences are washed away. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide very clean extracts. psu.edu
The effectiveness of the sample preparation strategy is often evaluated by comparing the analytical response of the analyte in a post-extraction spiked sample to that of the analyte in a neat solution.
Capillary Electrophoresis Applications
Capillary electrophoresis (CE) represents a powerful and versatile analytical technique for the separation of a wide range of analytes, including ionic and neutral species. Its high efficiency, resolution, and minimal sample consumption make it a valuable tool in pharmaceutical analysis. For a molecule such as this compound, which possesses both a chargeable carboxylic acid group and a polar carbamoyl group, several CE modes can be theoretically applied for its analysis and the resolution of its stereoisomers. The primary techniques applicable would be Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis is the simplest form of CE and is ideally suited for the separation of charged species. sciex.comyoutube.com The separation in CZE is based on the differences in the charge-to-mass ratio of the analytes. sciex.com For this compound, the carboxylic acid moiety can be deprotonated in a buffer with an appropriate pH, rendering the molecule negatively charged. This allows it to migrate in the electric field at a velocity dependent on its electrophoretic mobility and the electroosmotic flow (EOF).
Key parameters that would be optimized for a CZE method for this compound include the pH of the background electrolyte (BGE), the concentration of the buffer, the applied voltage, and the capillary temperature. The pH of the BGE is particularly critical as it determines the degree of ionization of the carboxylic acid group and thus the effective charge of the analyte. A pH above the pKa of the carboxylic acid would ensure full ionization and consistent migration.
While no specific CZE methods for this compound are documented in the literature, methods for structurally similar compounds like Gabapentin and Tranexamic acid provide a basis for a hypothetical CZE method. nih.govcore.ac.uk
Table 1: Hypothetical CZE Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm effective) |
| Background Electrolyte | 25 mM Sodium tetraborate (B1243019) buffer, pH 9.2 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | Indirect UV at 214 nm |
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography is a modification of CE that allows for the separation of both charged and neutral analytes. wikipedia.orgnih.govasdlib.org This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the BGE at a concentration above its critical micelle concentration (CMC). scispace.comglobalresearchonline.net This forms micelles, which act as a pseudostationary phase. Separation is then based on the differential partitioning of the analyte between the aqueous buffer and the hydrophobic core of the micelles. nih.gov
For this compound, MEKC could offer an alternative separation mechanism, particularly if impurities with similar charge-to-mass ratios are present. The partitioning behavior would be influenced by the hydrophobicity of the cyclohexane (B81311) ring and the polarity of the carbamoyl and carboxyl groups.
Factors to optimize in an MEKC method include the type and concentration of the surfactant, the pH of the buffer, and the addition of organic modifiers. These parameters influence both the electrophoretic mobility and the partitioning of the analyte, providing a high degree of selectivity.
Table 2: Hypothetical MEKC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Capillary | Fused silica, 75 µm i.d., 60 cm total length (50 cm effective) |
| Background Electrolyte | 20 mM Sodium phosphate buffer, pH 7.0, containing 50 mM SDS |
| Applied Voltage | -25 kV (reversed polarity) |
| Temperature | 30 °C |
| Injection | Electrokinetic (e.g., -5 kV for 3 s) |
| Detection | Direct UV at 200 nm |
Enantioselective Capillary Electrophoresis
Given that this compound possesses chiral centers, the separation of its enantiomers is of significant importance. Capillary electrophoresis is a powerful technique for chiral separations, which is typically achieved by adding a chiral selector to the background electrolyte. researchgate.net Common chiral selectors include cyclodextrins, crown ethers, and certain antibiotics. researchgate.netnih.gov
For the enantioseparation of a cyclic amino acid analogue like this compound, cyclodextrins are particularly promising chiral selectors. The separation is based on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral selector, leading to different apparent electrophoretic mobilities.
The choice of cyclodextrin (B1172386) (e.g., native β-cyclodextrin or a derivatized version like sulfated or hydroxypropyl-β-cyclodextrin) and its concentration in the BGE are critical parameters for achieving enantiomeric resolution. The pH of the buffer and the operating temperature also play a significant role in the chiral recognition mechanism.
Table 3: Hypothetical Enantioselective CE Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Capillary | Fused silica, 50 µm i.d., 48 cm total length (40 cm effective) |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5, containing 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin |
| Applied Voltage | 15 kV |
| Temperature | 20 °C |
| Injection | Hydrodynamic (e.g., 30 mbar for 3 s) |
| Detection | Direct UV at 195 nm |
Applications and Future Research Directions
Role as Chiral Building Blocks in Asymmetric Synthesis
The structure of 3-Carbamoylcyclohexane-1-carboxylic acid contains two stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). When separated into its individual, optically pure forms, this compound can serve as a valuable chiral building block. Chiral resolution, the process of separating a racemic mixture into its enantiomers, is a crucial technique for obtaining such compounds. wikipedia.orglibretexts.orggoogle.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as an optically active amine, which can then be separated by physical methods like crystallization. wikipedia.orglibretexts.org The related compound, cyclohex-3-ene-1-carboxylic acid, has been successfully resolved into its single enantiomers, suggesting that similar methodologies could be applied to this compound. semanticscholar.org
Once obtained in an enantiomerically pure form, these building blocks can be used in asymmetric synthesis to introduce chirality into larger, more complex molecules, which is of paramount importance in the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect.
Utility as Chemical Intermediates in Complex Molecule Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amide and an electrophilic carboxylic acid (which can be activated), makes it a versatile chemical intermediate.
Synthesis of Peptidomimetics
Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability and bioavailability. lifechemicals.comrsc.orgwjarr.com The rigid cyclohexane (B81311) scaffold of this compound can be used to constrain the geometry of peptide-like structures. The carboxylic acid and amide groups provide handles for incorporating the molecule into a peptide chain or for attaching amino acid side chains, creating novel structures that mimic the turns or loops of natural peptides. nih.govnih.gov This approach is a key strategy in modern drug discovery for targeting protein-protein interactions. nih.gov
Formation of Polycyclic Compounds (e.g., via Diels-Alder Reactions)
While direct participation of the saturated cyclohexane ring in a Diels-Alder reaction is not feasible, derivatives of this compound could be synthesized to act as dienophiles. The Diels-Alder reaction is a powerful tool for forming six-membered rings, and it is widely used in the synthesis of complex polycyclic structures. wikipedia.orgyoutube.comyoutube.com For instance, introducing a double bond into the cyclohexane ring would create a dienophile that could react with a conjugated diene. The carbamoyl (B1232498) and carboxylic acid groups would then serve as functional handles on the resulting bicyclic product, allowing for further elaboration into complex polycyclic systems. nih.govresearchgate.netgoogle.com
Preparation of Drug-Like Molecules through Hydroxylation
Hydroxylation, the introduction of a hydroxyl (-OH) group, is a key reaction in drug metabolism and can be used synthetically to improve the physicochemical properties of a molecule, such as solubility. nih.gov Introducing a hydroxyl group onto the cyclohexane ring of this compound could lead to new analogues with potentially altered biological activity or improved drug-like properties. The carboxylic acid moiety is a common feature in many drugs, and modifying the scaffold with additional functional groups like hydroxyls is a common strategy in medicinal chemistry to optimize pharmacokinetics and pharmacodynamics. drughunter.comnih.govresearchgate.netnumberanalytics.com
Exploration of Novel Derivatives and Analogues
The functional groups of this compound serve as versatile starting points for the synthesis of a wide array of novel derivatives and analogues. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the primary amide can be hydrolyzed, reduced, or N-alkylated. libretexts.org These transformations open the door to creating libraries of new compounds based on the cyclohexane scaffold. For example, various cyclohexane carboxylic acid derivatives have been synthesized and investigated for potential therapeutic applications, including as antitumor agents and enzyme inhibitors. nih.govresearchgate.net By systematically modifying the structure of this compound, researchers can explore structure-activity relationships and potentially discover new molecules with valuable biological or material properties. nih.govgoogle.comgoogle.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
